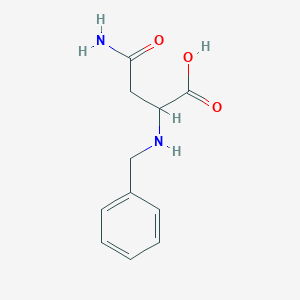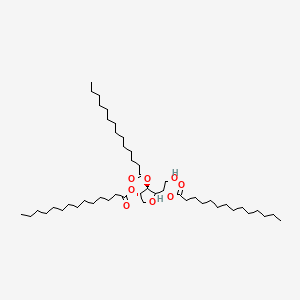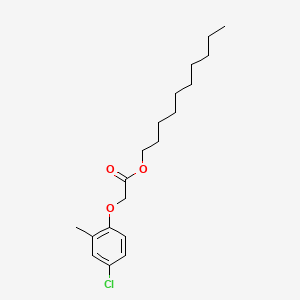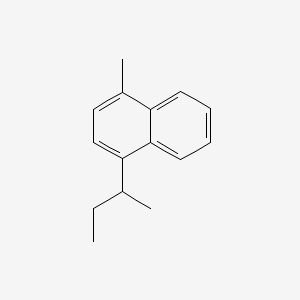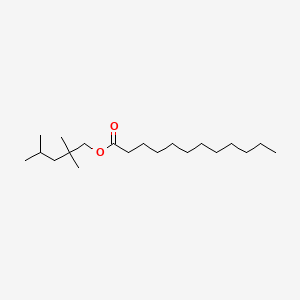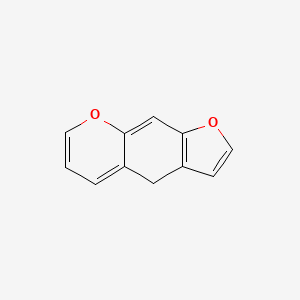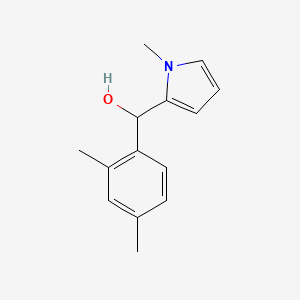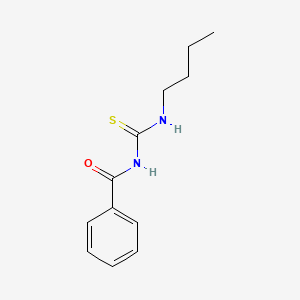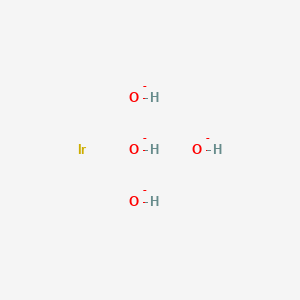
Einecs 260-732-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired diacrylate ester.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dipropylene glycol diacrylate undergoes several types of chemical reactions, including:
Polymerization: When exposed to ultraviolet light or electron beams, dipropylene glycol diacrylate undergoes polymerization to form cross-linked polymers.
Esterification: As mentioned earlier, dipropylene glycol diacrylate is formed through the esterification of dipropylene glycol with acrylic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, dipropylene glycol diacrylate can undergo hydrolysis to yield dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Ultraviolet light or electron beams are used to initiate the polymerization process.
Esterification: Sulfuric acid is commonly used as a catalyst for the esterification reaction.
Hydrolysis: Acidic or basic conditions are required for the hydrolysis of dipropylene glycol diacrylate.
Major Products Formed
Polymerization: Cross-linked polymers are the major products formed during the polymerization of dipropylene glycol diacrylate.
Esterification: Dipropylene glycol diacrylate is the primary product of the esterification reaction.
Hydrolysis: Dipropylene glycol and acrylic acid are the major products formed during the hydrolysis of dipropylene glycol diacrylate.
Scientific Research Applications
Dipropylene glycol diacrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: Dipropylene glycol diacrylate is used in the development of biomaterials and hydrogels for tissue engineering and drug delivery systems.
Medicine: It is utilized in the formulation of dental materials, such as dental composites and adhesives.
Industry: Dipropylene glycol diacrylate is employed in the production of coatings, inks, and adhesives due to its excellent cross-linking properties.
Mechanism of Action
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization when exposed to ultraviolet light or electron beams. This process leads to the formation of cross-linked polymers, which exhibit enhanced mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of the acrylate groups, which then form covalent bonds with other monomers or oligomers to create a three-dimensional network.
Comparison with Similar Compounds
Dipropylene glycol diacrylate can be compared with other similar compounds, such as:
Ethylene glycol diacrylate: Similar to dipropylene glycol diacrylate, ethylene glycol diacrylate is used as a cross-linking agent in the production of polymers. it has a lower molecular weight and different mechanical properties.
Triethylene glycol diacrylate: This compound has a higher molecular weight compared to dipropylene glycol diacrylate and is used in applications requiring more flexible polymers.
Butanediol diacrylate: Butanediol diacrylate is another cross-linking agent with different mechanical and chemical properties compared to dipropylene glycol diacrylate.
Dipropylene glycol diacrylate is unique due to its specific balance of molecular weight, reactivity, and mechanical properties, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
57425-17-9 |
|---|---|
Molecular Formula |
H4IrO4-4 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
iridium;tetrahydroxide |
InChI |
InChI=1S/Ir.4H2O/h;4*1H2/p-4 |
InChI Key |
UOYXEZMXOVJLIH-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


